



Application Notes and Protocols for In Vivo Studies of Desacetylcefotaxime

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Compound of Interest		
Compound Name:	Desacetylcefotaxime	
Cat. No.:	B1670277	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcefotaxime is the primary and biologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime.[1] Following administration, cefotaxime is metabolized in the liver to desacetylcefotaxime, which itself possesses antibacterial activity.[2] Notably, desacetylcefotaxime often acts synergistically with its parent compound, cefotaxime, enhancing its efficacy against a variety of bacterial pathogens, including anaerobes and staphylococci.[3][4][5][6] This synergistic relationship is a key consideration in the clinical efficacy of cefotaxime.[4] While much of the in vivo research has focused on desacetylcefotaxime in the context of its co-existence with cefotaxime, this document provides available data and outlines protocols for the design of in vivo studies to investigate the pharmacokinetics and efficacy of desacetylcefotaxime.

Data Presentation Pharmacokinetic Parameters of Desacetylcefotaxime

The following tables summarize key pharmacokinetic parameters of **desacetylcefotaxime** observed in various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of **Desacetylcefotaxime** in Rats



Parameter	Value	Dosing	Reference
Elimination Half-life (t½)	53 min	Following 100 mg/kg IV dose of cefotaxime	[7]
~36 min	50 mg/kg IV bolus of desacetylcefotaxime	[7]	
Peak Plasma Concentration (Cmax)	74.4 μg/mL (at 35 min)	Following 100 mg/kg IV dose of cefotaxime	[7]
Area Under the Curve (AUC)	7.2 mg/min/mL	Following 100 mg/kg IV dose of cefotaxime	[7]
19.4 mg/min/mL (total drug)	50 mg/kg IV bolus of desacetylcefotaxime	[7]	
13.9 mg/min/mL (free drug)	50 mg/kg IV bolus of desacetylcefotaxime	[7]	-
Systemic Clearance (Cls)	2.7 mL/min/kg (total drug)	50 mg/kg IV bolus of desacetylcefotaxime	[7]
3.7 mL/min/kg (free drug)	50 mg/kg IV bolus of desacetylcefotaxime	[7]	
Volume of Distribution (VTss)	125 mL/kg (total drug)	50 mg/kg IV bolus of desacetylcefotaxime	[7]
192 mL/kg (free drug)	50 mg/kg IV bolus of desacetylcefotaxime	[7]	
Free Fraction in Plasma (Fp)	0.89	Following 100 mg/kg IV dose of cefotaxime	[7]
0.73	50 mg/kg IV bolus of desacetylcefotaxime	[7]	

Table 2: Pharmacokinetic Parameters of **Desacetylcefotaxime** in Humans



Population	Elimination Half-life (t½)	Clearance	Dosing	Reference
Patients with Liver Disease	7.1 - 13.4 h	-	Single 2g infusion of cefotaxime	[8]
Elderly Patients (66-93 years)	2.6 h	Decreased with age	1g infusion of cefotaxime three times daily	[9]
Critically III Pediatric Patients (0.2-12 years)	-	10.5 L/h	Standard dosing of 50 mg/kg q6h of cefotaxime	[10][11]
Infants and Children with Meningitis	2.1 h	-	50 mg/kg every 6h of cefotaxime	[12]

Table 3: Penetration of **Desacetylcefotaxime** into Specific Tissues in Humans

Tissue	Concentration	Simultaneous Plasma Concentration	Dosing	Reference
Brain Abscess	4.0 +/- 2.2 mg/L	3.9 +/- 1.8 mg/L	3g of cefotaxime intravenously every 8h	[6][13]
Cerebrospinal Fluid (Meningitis)	5.6 μg/mL (at 1h post-infusion)	21.6 μg/mL (peak)	50 mg/kg every 6h of cefotaxime	[12]

Experimental Protocols

The following are generalized protocols for in vivo studies that can be adapted to investigate **desacetylcefotaxime**.



General Animal Model of Bacterial Infection for Efficacy Studies

This protocol describes a murine model of infection, which is commonly used for the preclinical evaluation of antibiotics.

Objective: To evaluate the in vivo efficacy of **desacetylcefotaxime** in reducing bacterial burden in a target organ.

Materials:

- Specific pathogen-free mice (strain, age, and sex to be determined by the specific infection model, e.g., BALB/c or C57BL/6).
- Challenge bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae, or a relevant Gram-negative pathogen).
- Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.
- Phosphate-buffered saline (PBS), sterile.
- **Desacetylcefotaxime**, analytical grade.
- Vehicle for drug administration (e.g., sterile saline or PBS).
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
- Surgical and necropsy instruments.
- Homogenizer.
- Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar, TSA).

Protocol:

 Animal Acclimation: Acclimate mice to the facility for a minimum of 7 days prior to the experiment. Provide ad libitum access to food and water.

Methodological & Application



- · Bacterial Culture Preparation:
 - Inoculate the challenge bacterial strain into TSB and incubate overnight at 37°C with shaking.
 - The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
 - Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the
 desired concentration (CFU/mL). The exact concentration will need to be determined in
 pilot studies to establish a non-lethal infection that allows for the evaluation of therapeutic
 efficacy.
- Infection Induction:
 - Anesthetize the mice.
 - Induce infection via the desired route. Common models include:
 - Thigh Infection Model: Inject a defined volume (e.g., 100 μL) of the bacterial suspension into the thigh muscle.
 - Pneumonia Model: Instill a small volume (e.g., 50 μ L) of the bacterial suspension intranasally.
 - Systemic Infection (Sepsis) Model: Inject the bacterial suspension intraperitoneally or intravenously.
- Drug Preparation and Administration:
 - Prepare a stock solution of **desacetylcefotaxime** in the chosen vehicle.
 - Further dilute the stock solution to the desired final concentrations for administration.
 - At a predetermined time post-infection (e.g., 2 hours), administer desacetylcefotaxime to
 the treatment groups via the desired route (e.g., intravenous, subcutaneous, or
 intraperitoneal). The dosing regimen (dose and frequency) should be based on available
 pharmacokinetic data to achieve target exposures.



- Administer the vehicle alone to the control group.
- Monitoring: Monitor the animals for clinical signs of illness (e.g., lethargy, ruffled fur, respiratory distress) at regular intervals.
- Endpoint and Sample Collection:
 - At a specified time post-treatment (e.g., 24 hours), humanely euthanize the mice.
 - Aseptically collect the target tissues (e.g., thigh muscle, lungs, spleen, or blood).
 - Weigh the collected tissues.
- Bacterial Load Determination:
 - Homogenize the tissues in a known volume of sterile PBS.
 - Perform serial dilutions of the tissue homogenates in PBS.
 - Plate the dilutions onto appropriate agar plates.
 - Incubate the plates overnight at 37°C.
 - Count the number of colonies and calculate the bacterial load per gram of tissue or per mL of blood (CFU/g or CFU/mL).
- Data Analysis: Compare the bacterial loads between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Pharmacokinetic Study of Desacetylcefotaxime in Rats

This protocol outlines a basic pharmacokinetic study in rats.

Objective: To determine the key pharmacokinetic parameters of **desacetylcefotaxime** following intravenous administration.

Materials:

Male Sprague-Dawley or Wistar rats (specific weight range, e.g., 250-300g).



- Desacetylcefotaxime, analytical grade.
- Vehicle for IV administration (e.g., sterile saline).
- Anesthetic (e.g., isoflurane).
- Catheters for intravenous administration and blood sampling (e.g., jugular vein catheter).
- Heparinized saline.
- Blood collection tubes (e.g., with an anticoagulant like EDTA or heparin).
- · Centrifuge.
- Analytical equipment for drug quantification (e.g., HPLC-MS/MS).

Protocol:

- Animal Preparation and Catheterization:
 - Acclimate rats for at least one week.
 - Surgically implant a catheter into the jugular vein for blood sampling and another for drug administration (e.g., in the femoral vein) under anesthesia.
 - Allow the animals to recover from surgery for at least 24 hours.
- Drug Preparation and Administration:
 - Prepare a sterile solution of desacetylcefotaxime in the vehicle at a known concentration.
 - Administer a single intravenous bolus dose of desacetylcefotaxime through the designated catheter. The dose should be based on previous studies or a pilot doseranging study.
- Blood Sampling:
 - Collect blood samples (e.g., 100-200 μL) at predetermined time points. A typical sampling schedule might be: pre-dose (0), 2, 5, 15, 30, 60, 90, 120, 240, and 360 minutes post-



dose.

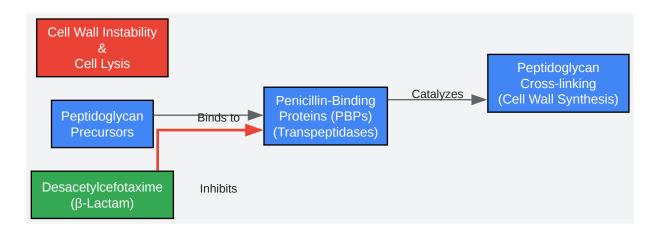
- Flush the catheter with heparinized saline after each sample to maintain patency.
- Replace the volume of blood drawn with an equal volume of sterile saline to prevent dehydration.
- Plasma Preparation:
 - Immediately after collection, centrifuge the blood samples to separate the plasma.
 - Transfer the plasma to clean tubes and store at -80°C until analysis.
- · Bioanalysis:
 - Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of desacetylcefotaxime in plasma.
 - Analyze the plasma samples to determine the concentration of desacetylcefotaxime at each time point.
- Pharmacokinetic Analysis:
 - Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data. Key parameters include:
 - Elimination half-life (t½)
 - Area under the plasma concentration-time curve (AUC)
 - Systemic clearance (Cls)
 - Volume of distribution (Vd)
 - Maximum concentration (Cmax) for extravascular routes

Visualizations



Signaling Pathway of Beta-Lactam Antibiotics

Desacetylcefotaxime, as a beta-lactam antibiotic, inhibits bacterial cell wall synthesis. The following diagram illustrates this general mechanism of action.



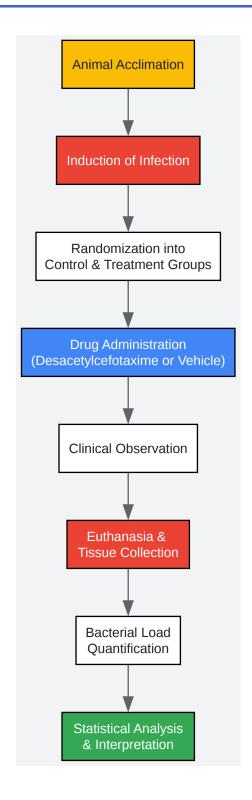
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Caption: Mechanism of action of **Desacetylcefotaxime**.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in a typical in vivo efficacy study.





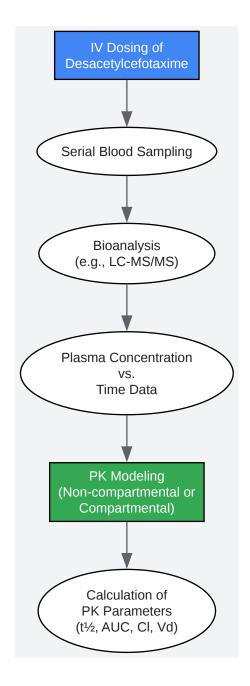
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Caption: Workflow for an in vivo efficacy study.

Logical Relationship of Pharmacokinetic Analysis



This diagram illustrates the relationship between the experimental and analytical phases of a pharmacokinetic study.



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Caption: Logical flow of a pharmacokinetic study.

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